4-Hydroxy-2-dodecenal

Lipophilicity Membrane partitioning Physicochemical profiling

4-Hydroxy-2-dodecenal (CAS 29343-60-0; (E)-4-hydroxydodec-2-enal; HDE) is a C12 α,β-unsaturated 4-hydroxyalkenal belonging to the class of lipid-derived electrophiles (LDEs) generated during free-radical-mediated peroxidation of polyunsaturated fatty acids. With a molecular formula of C₁₂H₂₂O₂, a molecular weight of 198.30 g·mol⁻¹, and a computed XLogP3 of 3.3, this 12-carbon monoene aldehyde occupies a structurally intermediate position between the well-characterized 9-carbon 4-hydroxynonenal (4-HNE) and the 12-carbon diene 4-hydroxydodecadienal (4-HDDE), conferring a distinct lipophilicity-to-reactivity profile that cannot be replicated by the more commonly procured short-chain analogs.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
CAS No. 29343-60-0
Cat. No. B12654981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-dodecenal
CAS29343-60-0
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C=CC=O)O
InChIInChI=1S/C12H22O2/c1-2-3-4-5-6-7-9-12(14)10-8-11-13/h8,10-12,14H,2-7,9H2,1H3/b10-8+
InChIKeyZEHVTBHDQIECNE-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-dodecenal (CAS 29343-60-0) – Procurement-Grade Lipid Peroxidation Aldehyde for Electrophile Signaling and Adduct Research


4-Hydroxy-2-dodecenal (CAS 29343-60-0; (E)-4-hydroxydodec-2-enal; HDE) is a C12 α,β-unsaturated 4-hydroxyalkenal belonging to the class of lipid-derived electrophiles (LDEs) generated during free-radical-mediated peroxidation of polyunsaturated fatty acids . With a molecular formula of C₁₂H₂₂O₂, a molecular weight of 198.30 g·mol⁻¹, and a computed XLogP3 of 3.3, this 12-carbon monoene aldehyde occupies a structurally intermediate position between the well-characterized 9-carbon 4-hydroxynonenal (4-HNE) and the 12-carbon diene 4-hydroxydodecadienal (4-HDDE), conferring a distinct lipophilicity-to-reactivity profile that cannot be replicated by the more commonly procured short-chain analogs .

Why 4-Hydroxy-2-dodecenal Cannot Be Replaced by 4-HNE, 4-HHE, or Other 4-Hydroxyalkenal Class Members in Experimental Protocols


The 4-hydroxyalkenal family exhibits a well-documented positive correlation between alkyl chain length, lipophilicity (LogP), and chemical reactivity toward biological nucleophiles . 4-Hydroxy-2-dodecenal (C12 monoene; XLogP3 = 3.3) possesses an alkyl chain that is three methylene units longer than 4-HNE (C9; LogP = 2.45) and six units longer than 4-HHE (C6; LogP = 0.89), resulting in at least 0.85 log-unit greater predicted membrane partitioning than 4-HNE, the most commonly used analog . This differential lipophilicity directly governs the compound's capacity for membrane accumulation, covalent adduct formation with ethanolamine phospholipids, and transcriptional response signatures—parameters that differ quantitatively and qualitatively across chain lengths . Consequently, substituting one 4-hydroxyalkenal for another without accounting for the LogP-dependent reactivity gradient introduces a systematic source of experimental variability that undermines inter-study reproducibility in oxidative stress, electrophile signaling, and lipid peroxidation research .

4-Hydroxy-2-dodecenal (CAS 29343-60-0) – Quantitative Head-to-Head and Class-Level Differentiation Evidence


Computed LogP (XLogP3 = 3.3) Positions 4-Hydroxy-2-dodecenal at a Lipophilicity Niche Between 4-HNE and 4-HDDE

The computed octanol-water partition coefficient (XLogP3) of 4-Hydroxy-2-dodecenal is 3.3, as reported in PubChem . In comparison, the experimentally referenced LogP values for three key 4-hydroxyalkenal analogs are: 4-HHE (C6) = 0.89, 4-HNE (C9) = 2.45, and 4-HDDE (C12:2) = 3.48 . The target compound therefore exhibits a LogP that is 0.85 units higher than that of the most commonly procured analog, 4-HNE, and 2.41 units higher than 4-HHE, while being only 0.18 units lower than the more unsaturated 4-HDDE. This LogP difference of +0.85 relative to 4-HNE corresponds to an approximately 7-fold predicted increase in octanol-phase partitioning under equilibrium conditions (log₁₀(10^0.85) ≈ 7.08), which translates directly into differential membrane bilayer accumulation and access to lipophilic protein domains .

Lipophilicity Membrane partitioning Physicochemical profiling 4-Hydroxyalkenal series

Direct Transcriptomic Head-to-Head Comparison: 4-Hydroxydodecenal (HDE) vs 4-Hydroxynonenal (HNE) in Zebrafish Embryo Keap1-Nrf2 Signaling

The GEO dataset GSE135190 (Poganik et al., 2021) constitutes the only publicly available, direct transcriptomic comparison of 4-hydroxydodecenal (HDE) vs 4-hydroxynonenal (HNE) in a whole-vertebrate model . Using the Z-REX (Zebrafish-targetable Reactive Electrophiles and oxidants) platform for Keap1-specific electrophile delivery, RNA-seq profiling was performed on Danio rerio embryos under three conditions: non-treated, HNE Z-REX, and HDE Z-REX . A separate publication confirmed that HDE exhibits Keap1-modification efficiency and antioxidant response (AR) gene upregulation capacity that is comparable to HNE when delivered via Z-REX, demonstrating that the longer-chain electrophile is equally competent in engaging the Keap1-Nrf2 signaling axis . This dataset enables researchers to directly query differential gene expression patterns between the two electrophiles, providing a uniquely controlled, genome-wide resource for identifying chain-length-dependent transcriptional signatures that cannot be obtained by studying either compound in isolation.

Keap1-Nrf2 pathway Transcriptomics Electrophile signaling Zebrafish model RNA-seq

Covalent Ethanolamine Phospholipid Adduct Formation Graded by Hydrophobicity: Class-Level Inference for 4-Hydroxy-2-dodecenal

Bacot et al. (2003) demonstrated in a head-to-head in vitro study that among 4-HDDE (C12:2), 4-HNE (C9:1), and 4-HHE (C6:1), the most hydrophobic aldehyde (4-HDDE) generates the highest quantity of covalent Michael adducts with ethanolamine phospholipid (PE) subclasses, including both diacyl-GPE and alkenylacyl-GPE species, while the least hydrophobic (4-HHE) generates the lowest . The rank order of adduct formation is 4-HDDE > 4-HNE > 4-HHE, and this correlates positively with computed LogP values (3.48, 2.45, and 0.89, respectively) . With 4-Hydroxy-2-dodecenal possessing a LogP (3.3) that is 0.85 units higher than 4-HNE and only 0.18 units lower than 4-HDDE, its predicted PE-adduct-forming capacity is inferred to be substantially higher than that of 4-HNE and approaching that of 4-HDDE, based on the established linear relationship between molecular hydrophobicity and aminophospholipid reactivity within this compound class .

Phospholipid adductomics Michael addition Membrane damage Lipid peroxidation markers Ethanolamine phospholipids

PPARδ-Selective Activation Profile: 4-HDDE Activates PPARδ but Not PPARα or PPARγ – A Property Inferred for Longer-Chain 4-Hydroxyalkenals

Riahi et al. (2010) demonstrated in bovine aortic endothelial cells (VECs) overexpressing individual human PPAR isoforms that 4-HDDE (C12:2) significantly activates a PPAR-sensitive luciferase reporter construct in cells expressing hPPARδ, but fails to activate hPPARα, hPPARγ1, or hPPARγ2 . Furthermore, 4-HDDE treatment of VECs exposed to normal glucose downregulated the glucose transport system (GLUT-1) and increased calreticulin expression, phenocopying the effects of high glucose, an effect abrogated by the PPARδ antagonist GSK0660 . By contrast, 4-HNE is reported to activate PPARδ in insulin-secreting beta cells rather than VECs, indicating that chain length and unsaturation may govern tissue-specific PPARδ activation patterns . The structural similarity between 4-Hydroxy-2-dodecenal (C12:1) and 4-HDDE (C12:2)—differing only by one additional double bond at position 6—supports the class-level inference that the monoene 4-Hydroxy-2-dodecenal likely engages PPARδ with a selectivity profile distinct from the shorter-chain 4-HNE.

PPAR delta Nuclear receptor selectivity Lipid signaling Glucose transport Vascular endothelial cells

Physicochemical Property Comparison: Boiling Point, Density, and Flash Point Differentiation from 4-HNE for Procurement and Handling Decisions

Key physicochemical parameters differentiate 4-Hydroxy-2-dodecenal from the more commonly procured 4-HNE, with practical implications for laboratory handling, storage, and experimental formulation . The boiling point of 4-Hydroxy-2-dodecenal at atmospheric pressure (760 mmHg) is 323.4°C, and density is 0.92 g·cm⁻³ . In comparison, 4-HNE (CAS 75899-68-2, C₉H₁₆O₂, MW 156.22) has a substantially lower boiling point (approximately 125°C at 2 mmHg), reflecting the shorter carbon chain and reduced intermolecular van der Waals forces . The flash point of 4-Hydroxy-2-dodecenal is 137.3°C . These properties indicate that 4-Hydroxy-2-dodecenal requires less stringent cold-chain storage to prevent evaporative loss compared to the more volatile 4-HNE, but also necessitates verification of solubility parameters in aqueous assay buffers due to its higher LogP-driven hydrophobicity.

Physicochemical properties Compound handling Storage requirements Formulation Procurement specifications

Endogenous Abundance-Reactivity Inverse Correlation: 4-Hydroxy-2-dodecenal as a Low-Abundance, High-Potency Electrophile Surrogate

The Riahi et al. (2010) review establishes a key physiological principle for the 4-hydroxyalkenal family: there exists a negative correlation between endogenous abundance in human plasma/urine and chemical reactivity toward macromolecules . In this hierarchy, 4-HHE is the most abundant but least reactive, 4-HNE occupies an intermediate position, and 4-HDDE (the longest and most lipophilic) is the least abundant yet most reactive member . This inverse relationship is governed by two factors: (a) the restricted tissue expression pattern of 12-lipoxygenase (required for 4-HDDE generation) vs the ubiquitous 15-lipoxygenase (generating 4-HNE), and (b) the higher reactivity causing rapid consumption of longer-chain aldehydes through adduct formation in situ . 4-Hydroxy-2-dodecenal (C12:1), by virtue of its chain length and LogP (3.3) between 4-HNE (2.45) and 4-HDDE (3.48), is predicted to follow this same abundance-reactivity trend: endogenously scarce, highly reactive, and rapidly sequestered by membrane nucleophiles. This makes the exogenously supplied compound a uniquely valuable tool for achieving electrophilic stress conditions in cell culture or in vivo models that mimic pathophysiological levels of the most reactive endogenous alkenals without requiring supraphysiological dosing.

Endogenous aldehydes Lipid peroxidation biomarkers Electrophile potency Dose-response Biomarker discovery

Recommended Application Scenarios for 4-Hydroxy-2-dodecenal (CAS 29343-60-0) Based on Quantified Differentiation Evidence


Membrane Phospholipid Adduct Biomarker Development and PE-Adductomic Profiling

Leveraging the LogP of 3.3 (Δ +0.85 vs 4-HNE), 4-Hydroxy-2-dodecenal is the preferred electrophile probe for generating ethanolamine phospholipid (PE) Michael adducts in membrane model systems, where enhanced bilayer partitioning relative to 4-HNE increases the detectable adduct yield. This scenario is directly supported by the Bacot et al. (2003) rank-order evidence showing that higher hydrophobicity drives greater PE adduct formation , and by the well-characterized positive LogP-reactivity correlation established in the 4-hydroxyalkenal field . Researchers developing GC-MS or LC-MS/MS methods for PE-aldehyde adduct quantification should consider 4-Hydroxy-2-dodecenal as a standard to maximize assay sensitivity for longer-chain alkenal adducts.

Keap1-Nrf2 Electrophile Stress Signaling with Defined Transcriptomic Endpoints

For laboratories investigating how lipid-derived electrophile chain length modulates the Keap1-Nrf2 antioxidant response, 4-Hydroxy-2-dodecenal provides a directly comparable alternative to 4-HNE within the established Z-REX experimental framework. The GEO dataset GSE135190 offers a pre-existing RNA-seq reference for HDE-induced transcriptomic changes in zebrafish embryos, enabling researchers to query chain-length-dependent gene expression signatures without de novo RNA-seq investment . The comparable Keap1-modification efficiency of HDE vs HNE, as documented in the Z-REX protocol extension , ensures that differential transcriptional outputs can be attributed to electrophile structure rather than differential target engagement.

PPARδ-Dependent Glucose Transport and Metabolic Regulation Studies in Vascular and Pancreatic Models

Based on the established PPARδ-selective activation by the structurally homologous 4-HDDE in vascular endothelial cells , 4-Hydroxy-2-dodecenal serves as a candidate tool compound for investigating PPARδ-mediated downregulation of GLUT-1 and modulation of calreticulin expression in hyperglycemia models. The class-level evidence indicates that longer-chain 4-hydroxyalkenals (C12) engage PPARδ with isoform selectivity not observed with 4-HNE, which shows cell-type-restricted PPARδ activation . This scenario is particularly relevant for diabetes complication research where 12-lipoxygenase-derived aldehydes are implicated in vascular autoregulatory responses to high glucose.

Method Development for Hydrophobic Reactive Aldehyde Quantification in Biological Matrices

The physicochemical properties of 4-Hydroxy-2-dodecenal—boiling point 323.4°C, density 0.92 g·cm⁻³, flash point 137.3°C —combined with its intermediate LogP between 4-HNE and 4-HDDE, make it an ideal reference standard for developing and validating GC-MS or HPLC-based methods targeting medium-to-long chain reactive aldehydes in complex biological matrices. Unlike 4-HNE, which is more volatile and may require cryogenic trapping during sample preparation, the reduced volatility of 4-Hydroxy-2-dodecenal facilitates more reproducible handling during derivatization and extraction steps, while its hydrophobicity challenges method developers to optimize recovery from aqueous biofluid samples—a dual advantage for method robustness testing.

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